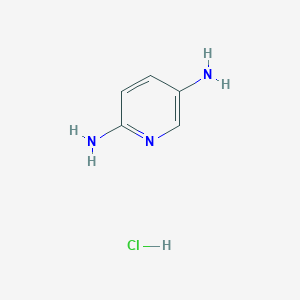

2,5-Diaminopyridine hydrochloride

Description

Historical Context of Pyridine (B92270) Diamine Research

The journey of pyridine research began in 1846 when Anderson first isolated picoline, a pyridine derivative, from coal tar. samipubco.com The parent compound, pyridine, was subsequently isolated from bone oil. samipubco.com The correct structure of pyridine, as a nitrogen-containing analogue of benzene, was proposed independently by Wilhelm Körner in 1869 and James Dewar in 1871. wikipedia.orgsamipubco.com The first laboratory synthesis of pyridine was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) with hydrogen cyanide. samipubco.com

Historically, pyridine and its derivatives were primarily extracted from coal tar, a practice that became commercially significant in the 1920s. nih.gov The increasing demand for these compounds, particularly in the burgeoning chemical industry, spurred the development of synthetic manufacturing processes in the 1950s. nih.gov

A pivotal moment in the specific field of pyridine diamine research was the development of the Chichibabin reaction, first reported in 1924. wikipedia.org This reaction provided a direct method for the amination of the pyridine ring, yielding aminopyridine derivatives. wikipedia.org This breakthrough opened the door for the synthesis and exploration of various diaminopyridines, including the 2,5-isomer, by allowing for the introduction of amino groups onto the pyridine scaffold. Early synthetic routes to 2,5-Diaminopyridine (B189467) involved the reduction of 5-nitro-2-aminopyridine. chemicalbook.com These foundational developments in synthesis paved the way for investigating the unique properties and applications of diaminopyridines in diverse areas of chemistry.

Significance of 2,5-Diaminopyridine Hydrochloride within Heterocyclic Chemistry

This compound is a significant compound in heterocyclic chemistry, primarily valued as a versatile building block and a precursor in the synthesis of more complex molecules and materials. chemimpex.com Its bifunctional nature, possessing two reactive amino groups and a pyridine nitrogen, allows it to participate in a wide array of chemical reactions.

One of its key roles is in the synthesis of organic-inorganic hybrid materials. Research has demonstrated its use in the preparation of novel crystalline compounds such as (C₅H₉N₃)ZnCl₄·H₂O and (2-amino-5-ammoniopyridinium)[CuCl₄]. sigmaaldrich.comsigmaaldrich.com In these structures, the protonated diaminopyridine cation interacts with metal-halide anions, forming extended networks with specific physical properties.

The compound also serves as a monomer in polymer chemistry. It is used to prepare organo-soluble polyimides through reactions with various dianhydride monomers. chemicalbook.com These polyimides can then be used as precursors for creating novel polyimide-silica composite materials, which have applications in material science. chemicalbook.comlookchem.com Furthermore, its structure is explored for creating advanced materials like conductive polymers for use in electronic devices. chemimpex.com

In coordination chemistry, the presence of two amino groups and the ring nitrogen makes 2,5-Diaminopyridine an effective ligand. Di-substituted pyridines can act as bidentate ligands, forming stable chelating complexes with metal ions. researchgate.net This property is crucial for the development of new coordination polymers and metal-organic frameworks (MOFs). The compound also functions as a cross-coupling reagent in organic synthesis. biosynth.com

Overview of Research Trajectories for Pyridine-Based Compounds

Research involving pyridine-based compounds is a dynamic and expanding field, driven by their wide-ranging applications in pharmaceuticals, agrochemicals, catalysis, and materials science. lucintel.comajrconline.org The global market for pyridine is projected to grow, underscoring the increasing demand from these key industrial sectors. lucintel.com

A major research trajectory is in pharmaceutical development . The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. samipubco.comnih.gov Its presence can improve the pharmacokinetic properties of drug candidates. ajrconline.org Current research focuses on synthesizing novel pyridine derivatives as potential therapeutic agents for a wide spectrum of diseases, including cancer, viral infections, and neurological disorders. nih.govmdpi.com

In the agrochemical industry , pyridine derivatives are crucial components of herbicides and pesticides. lucintel.com Ongoing research aims to develop new, more effective, and environmentally benign crop protection agents based on the pyridine ring to improve agricultural yields. lucintel.com

Catalysis represents another significant area of investigation. Pyridine-containing compounds are used in the development of both homogeneous and heterogeneous catalysts. ubc.caresearchgate.net They can act as ligands in transition-metal catalysis, influencing the activity and selectivity of reactions such as C-C and C-N bond formation. ubc.caunimi.it Research is also active in the field of organocatalysis, where pyridine derivatives themselves act as the catalyst. researchgate.net

In materials science , pyridines are used to construct functional materials. This includes the synthesis of hybrid materials, coordination polymers, and macrocyclic complexes with unique electronic and mechanical properties. unimi.itrsc.org The ability of the pyridine nitrogen to coordinate with metals is exploited to create self-assembling supramolecular structures. researchgate.net There is also growing interest in using pyridine-based compounds for applications in corrosion inhibition, where they can form protective layers on metal surfaces. researchgate.net

| Research Area | Focus of Pyridine-Based Compound Research |

| Pharmaceuticals | Synthesis of new therapeutic agents; improving drug solubility and bioavailability. ajrconline.orgnih.gov |

| Agrochemicals | Development of advanced herbicides and pesticides for enhanced crop protection. lucintel.com |

| Catalysis | Use as ligands in transition-metal catalysis and as organocatalysts. ubc.caresearchgate.net |

| Materials Science | Building blocks for polymers, corrosion inhibitors, and organic-inorganic hybrid materials. chemimpex.comresearchgate.net |

This table summarizes the primary research trajectories for pyridine-based compounds.

Compound Index

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

pyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-1-2-5(7)8-3-4;/h1-3H,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVJZIFDUIMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-35-3 | |

| Record name | 2,5-Pyridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways for 2,5 Diaminopyridine Hydrochloride

Classical Synthetic Routes to 2,5-Diaminopyridine (B189467) Derivatives

Traditional methods for the synthesis of 2,5-diaminopyridine often rely on established chemical transformations such as hydrogenation, halogen substitution, and direct amination of pyridine (B92270) precursors.

Hydrogenation Reduction Pathways from Pyridine Precursors

A common and effective method for the synthesis of diaminopyridines involves the reduction of dinitropyridine precursors. The catalytic hydrogenation of nitropyridines offers a direct route to the corresponding aminopyridines. For instance, 3,5-diaminopyridine hydrochloride can be synthesized from 2-chloro-3,5-dinitropyridine (B146277). nih.gov In this process, the nitro groups are reduced to amino groups under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst. nih.gov The resulting 3,5-diaminopyridine can then be converted to its hydrochloride salt.

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Besides palladium, other catalysts like rhodium on carbon (Rh/C) have also been employed for the hydrogenation of substituted pyridines. nih.gov The reduction of nitropyridines can sometimes be challenging, but using iron in an acidic medium has been reported as a reproducible method suitable for larger scale reactions. researchgate.netresearchgate.net

Table 1: Catalytic Hydrogenation of Nitropyridine Precursors

| Precursor | Catalyst | Product | Reference |

| 2-Chloro-3,5-dinitropyridine | 10% Pd/C | 3,5-Diaminopyridine | nih.gov |

| 4-Amino-3-nitropyridine | Palladium-carbon | 3,4-Diaminopyridine (B372788) | google.com |

| 2,6-Diamino-3,5-dinitropyridine | Raney Ni | 2,3,5,6-Tetraaminopyridine | researchgate.net |

Synthesis from 2,5-Dihalo-pyridine Derivatives

The synthesis of 2,5-diaminopyridine can also be achieved through the amination of 2,5-dihalopyridine derivatives. Copper-catalyzed amination reactions have proven to be efficient for this transformation. researchgate.net By employing a copper-based catalyst, such as a binuclear copper complex, in conjunction with a base like cesium carbonate (Cs₂CO₃), 2,5-dibromopyridine (B19318) can be converted to 2,5-diaminopyridine. Ammonia (B1221849) serves as the nitrogen source in this reaction, which is typically carried out at elevated temperatures in a solvent like ethylene (B1197577) glycol.

The selective amination of dihalopyridines is a key aspect of this methodology. It has been demonstrated that by altering the reactivity of the carbon-halogen bond, amination can be selectively directed to either the C-2 or C-5 position of a 2,5-dihalopyridine. rsc.org For example, in the case of 2-bromo-5-iodopyridine, amination occurs selectively at the more reactive C-I bond. rsc.org

Table 2: Amination of Dihalopyridine Derivatives

| Substrate | Catalyst System | Reagents | Product | Reference |

| 2,5-Dibromopyridine | [Cu₂(2,7-bis(pyridin-2-yl)-1,8-naphthyridine)(OH)(CF₃COO)₃] | NH₃, Cs₂CO₃, TBAB | 2,5-Diaminopyridine | |

| Bromopyridine derivatives | Cu₂O | Aqueous NH₃, DMEDA | Aminopyridine derivatives | researchgate.net |

| 2-Bromo-5-iodopyridine | CuI, 1,2-diol ligand | Various amines, K₃PO₄ | 5-Amino-2-bromopyridine derivatives | rsc.org |

Amination of Pyridine Derivatives

Direct amination of the pyridine ring is another classical approach. The Chichibabin reaction, which traditionally uses sodium amide (NaNH₂), is a well-known method for introducing an amino group onto the pyridine ring, typically at the 2-position. googleapis.com However, for 3-substituted pyridines, this reaction often yields a mixture of 2,3- and 2,5-isomers, with the former predominating. googleapis.comgoogle.com Modifications to the Chichibabin reaction have been explored to improve the yield of the desired 2,5-isomer. google.com

More modern approaches utilize copper-catalyzed amination reactions, which offer milder conditions and broader substrate scope. researchgate.net These methods can employ aqueous ammonia as the aminating agent and are applicable to a range of bromopyridine derivatives, including those with electron-donating or electron-withdrawing groups. researchgate.net

Advanced Synthetic Approaches for 2,5-Diaminopyridine Hydrochloride

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of 2,5-diaminopyridine and its derivatives.

Facile Synthesis of 2,5-Diamino-p-benzoquinones Utilizing 2,5-Diaminopyridine

While not a direct synthesis of this compound, the use of 2,5-diaminopyridine as a precursor in the synthesis of other valuable compounds highlights its importance. One such application is in the preparation of 2,5-diamino-p-benzoquinone derivatives. These compounds have been studied for their electrochemical and physicochemical properties, particularly as electron acceptors in photosystem I. nih.gov The synthesis can involve the coupling of a suitable quinone precursor with amines. For example, 2,5-diamino-3,6-dibromo-1,4-benzoquinones have been prepared by coupling 2,3,5,6-tetrabromo-1,4-benzoquinone with various aryl amines. academicjournals.org A facile, one-pot synthesis of 2,5-diamino-p-benzoquinones has been reported under mild conditions, showcasing the utility of diaminopyridine derivatives in constructing more complex molecular architectures. researchgate.netsemanticscholar.org

Preparation of 2,5-Diamino-6-nitropyridine Derivatives

The synthesis of 2,5-diamino-6-nitropyridine derivatives represents a specialized area of interest, with these compounds serving as intermediates for dyes and pharmaceuticals. google.com Patented processes describe the preparation of these derivatives, often starting from precursors that are subsequently nitrated and aminated. google.comgoogle.com For instance, 2,6-diamino-3,5-dinitropyridine can be prepared by the nitration of 2,6-diaminopyridine (B39239). researchgate.netresearchgate.net The conditions for nitration, such as the nitrating agent and temperature, are critical for achieving the desired product. researchgate.net

Derivatization of 2,5-Diaminopyridine for Specific Applications

The bifunctional nature of 2,5-diaminopyridine, stemming from its two amino groups and the pyridine ring, allows for a wide range of chemical modifications. These derivatization strategies are pivotal in tailoring the molecule for specific, high-value applications in materials science, medicinal chemistry, and diagnostics.

One key application is in the synthesis of novel therapeutic agents. For instance, 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives have been synthesized and evaluated as potential antagonists for the CXCR4 receptor, which is implicated in cancer metastasis and inflammation. nih.gov In a different approach, the core structure of 2,5-diaminopyridine is used as a scaffold to mimic natural compounds. A notable example involves the synthesis of 3,5-diamino-piperidine (DAP) derivatives, which act as mimetics of 2-deoxystreptamine (B1221613) (2-DOS), a key component of aminoglycoside antibiotics. nih.gov This process begins with the hydrogenation of 2-chloro-3,5-dinitropyridine to 3,5-diaminopyridine, followed by the protection of the amino groups with a di-Boc derivative and subsequent hydrogenation of the pyridine ring to yield the desired piperidine (B6355638) scaffold. nih.gov

The amino groups of 2,5-diaminopyridine can also be readily converted into other functional groups to create useful intermediates. Reaction with ethyl chloroformate in the presence of calcium carbonate yields the corresponding bis-carbamate derivative. google.com Furthermore, 2,5-diaminopyridine serves as a precursor for building more complex heterocyclic systems. It is a key starting material for synthesizing imidazo[4,5-b]pyridine derivatives, which are recognized as important scaffolds in drug discovery due to their structural similarity to purines. mdpi.com

In the field of bio-analytics, derivatization is used to impart new properties, such as fluorescence. 2,6-Diaminopyridine (a positional isomer of the target compound, but illustrating the principle) is used as a bifunctional fluorescent tag that can be coupled to the reducing end of glycans through reductive amination. nih.gov This labeling facilitates the separation and quantification of carbohydrates for glycan microarray applications. nih.gov

Synthesis of Organic-Inorganic Hybrid Compounds Incorporating 2,5-Diaminopyridine Dihydrochloride (B599025)

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components within a single composite, often at the molecular scale. 2,5-Diaminopyridine can be incorporated into such materials, typically as a protonated organic cation (ligand) that balances the charge of an inorganic anionic framework, such as a metal halide complex. The resulting crystalline solids can exhibit interesting photoluminescent, semiconducting, or catalytic properties. nih.gov

The synthesis of these hybrids generally involves the self-assembly of components in solution. A typical synthetic approach would involve dissolving 2,5-diaminopyridine and a corresponding metal salt (e.g., zinc chloride, cadmium iodide) in an appropriate solvent or solvent mixture. nih.govbiosynth.com The addition of hydrochloric acid ensures the full protonation of the diaminopyridine to form the 2,5-diaminopyridinium dication, [C₅H₉N₃]²⁺ (as the dihydrochloride salt). biosynth.com

For example, a method used for creating similar hybrids involves dissolving a metal oxide (e.g., ZnO) and an ammonium (B1175870) halide (e.g., NH₄I) in a solution containing the protonated organic ligand. nih.gov The mixture is then heated and stirred, followed by slow cooling or solvent evaporation to promote the crystallization of the hybrid salt. In the case of 2,5-diaminopyridine dihydrochloride, it would serve as the cationic component, [C₅H₇N₃·(HCl)₂], balancing the charge of a tetrahalometallate anion like [ZnCl₄]²⁻ or [CdI₄]²⁻. nih.govbiosynth.com The final structure and properties of the hybrid material are dictated by the coordination geometry of the metal, the nature of the halide, and the hydrogen bonding interactions between the organic cation and the inorganic anion. nih.gov

Mechanistic Investigations of 2,5-Diaminopyridine Synthesis

Catalytic Systems in Pyridine Diamine Synthesis

The synthesis of diaminopyridines, including the 2,5-isomer, relies heavily on catalytic methods to achieve efficient and selective transformations. A variety of catalytic systems based on transition metals are employed, with the choice of catalyst depending on the specific synthetic route.

Copper-based catalysts are prominent in amination reactions where a halogenated pyridine is the starting material. For the synthesis of 2,5-diaminopyridine from 2,5-dibromopyridine, a binuclear copper complex, [Cu₂(2,7-bis(pyridin-2-yl)-1,8-naphthyridine)(OH)(CF₃COO)₃], has been effectively used. chemicalbook.com This reaction uses ammonia as the nitrogen source. chemicalbook.com Simpler copper catalysts, such as copper powder, are also used in the amination of dichloropyridines at high temperatures and pressures. google.com

Palladium and Rhodium catalysts are essential for hydrogenation routes, particularly the reduction of dinitropyridines. Palladium on carbon (Pd/C) is a standard catalyst for the catalytic hydrogenation of 2,5-dinitropyridine (B80344) or 2-chloro-3,5-dinitropyridine to yield the corresponding diaminopyridine. nih.govresearchgate.net For more challenging reductions, such as the saturation of the pyridine ring itself to form a piperidine, rhodium on carbon (Rh/C) has been shown to be effective under high pressure. nih.gov

Nickel catalysts have been investigated for reductive cross-coupling reactions, providing pathways to various substituted pyridines. organic-chemistry.org Additionally, modern approaches in pyridine synthesis explore the use of cobalt-based catalysts for [2+2+2] cycloaddition reactions between alkynes and nitriles, offering an atom-economic route to the pyridine core. rsc.org The development of magnetically recoverable nano-catalysts also represents a significant advancement, simplifying catalyst separation and recycling in the synthesis of pyridine derivatives. rsc.org

Role of Reaction Conditions and Solvent Systems

Reaction conditions and the choice of solvent are critical parameters that significantly influence the yield, purity, and reaction rate in the synthesis of 2,5-diaminopyridine. The optimal conditions are highly dependent on the chosen synthetic pathway.

For the copper-catalyzed amination of 2,5-dibromopyridine , elevated temperatures in the range of 110-140°C are required. chemicalbook.com The reaction is typically conducted in a sealed tube to maintain pressure and prevent the escape of the ammonia reagent. Ethylene glycol is used as a high-boiling solvent that facilitates the reaction. chemicalbook.com A similar but harsher method involving the amination of 2,6-dichloropyridine (B45657) uses aqueous ammonia and a copper catalyst at temperatures reaching 240°C under high pressure. google.com

In the nitration-reduction pathway , conditions for each step are distinct. The nitration of a substituted aminopyridine is often carried out at low temperatures (0–5°C) to control the exothermic reaction and improve regioselectivity. orgsyn.org The choice of nitrating agent is also crucial, with mixtures like oleum (B3057394) and fuming nitric acid being used to improve yield and purity. researchgate.net The subsequent reduction step via catalytic hydrogenation is typically performed under a hydrogen atmosphere (1–3 atm) using solvents like methanol (B129727) or ethanol. nih.govresearchgate.net

The table below summarizes key reaction conditions for different synthetic routes to diaminopyridines.

| Synthetic Route | Starting Material | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Catalytic Amination | 2,5-Dibromopyridine | Copper Complex, Cs₂CO₃, NH₃ | Ethylene Glycol | 140°C | 55% | chemicalbook.com |

| High-Pressure Amination | 2,6-Dichloropyridine | Copper powder, Aq. NH₃ | Water | 240°C | N/A | google.com |

| Catalytic Hydrogenation | 2-Chloro-3,5-dinitropyridine | 10% Pd/C, H₂ | Methanol | Room Temp. | N/A | nih.gov |

| Nitration & Hydrogenation | 2,6-Diaminopyridine | Oleum/HNO₃, then H₂/Pd/C | H₂SO₄, then Ethanol | <15°C, then 50°C | >90% (total) | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Regioselectivity and Yield Optimization in 2,5-Diaminopyridine Synthesis

Achieving high regioselectivity and optimizing reaction yield are primary challenges in the synthesis of polysubstituted pyridines like 2,5-diaminopyridine. The substitution pattern is highly sensitive to the directing effects of the functional groups already present on the pyridine ring.

A classic challenge is the direct nitration of 2-aminopyridine (B139424), which tends to produce the 2-amino-5-nitropyridine (B18323) isomer as the major product, making the isolation of the desired 2-amino-3-nitropyridine (B1266227) precursor for 2,3-diaminopyridine (B105623) laborious and low-yielding (<10%). orgsyn.org To overcome poor regioselectivity, a common strategy is to start with a precursor that already has substituents at the desired positions. For example, using 2,5-dibromopyridine as a starting material ensures that the amino groups are introduced at the correct 2- and 5-positions via a copper-catalyzed amination reaction. chemicalbook.com

Purity and Characterization Techniques in Synthetic Studies

A comprehensive suite of analytical techniques is employed to confirm the identity, structure, and purity of this compound and its derivatives. Purification of the final product is commonly achieved through recrystallization from solvent mixtures like ethanol/water.

Spectroscopic Methods are fundamental for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure by identifying the number and connectivity of protons and carbon atoms. chemicalbook.comresearchgate.netresearchgate.net

Infrared (IR) spectroscopy helps to identify functional groups, such as the N-H stretches of the amino groups and the characteristic vibrations of the pyridine ring. researchgate.netresearchgate.net

Mass Spectrometry (MS) provides the molecular weight of the compound and its fragmentation pattern, confirming its elemental composition. google.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com

Chromatographic Techniques are essential for assessing purity and separating mixtures.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the synthesized compound and monitoring the progress of a reaction. researchgate.net The use of a photodiode array (PDA) detector can further confirm the purity of chromatographic peaks. sefh.es

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring prior derivatization of the polar amino groups (e.g., with acetic anhydride) to increase volatility. mdpi.com

Other Techniques provide complementary information.

Elemental Analysis determines the percentage composition of elements (C, H, N), which is compared against the theoretical values calculated from the molecular formula to verify purity. researchgate.netresearchgate.net

Melting Point Determination is a quick method to assess the purity of a crystalline solid, as impurities typically depress and broaden the melting range. orgsyn.orgnasa.gov

Thermal Analysis , including Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC), provides information about the thermal stability, decomposition, and phase transitions of the material. researchgate.netresearchgate.net

Coordination Chemistry of 2,5 Diaminopyridine Hydrochloride

Ligand Properties of 2,5-Diaminopyridine (B189467) in Metal Complexation

2,5-Diaminopyridine (2,5-dap) is a versatile ligand in coordination chemistry, capable of interacting with metal centers in various ways. Its coordination behavior is influenced by the presence of three potential donor sites: the pyridyl nitrogen and the two amino group nitrogens.

Diaminopyridines, including 2,5-dap and its isomers, can act as either monodentate or bidentate ligands. libretexts.org In the monodentate mode, the ligand coordinates to a metal center through a single donor atom. In contrast, bidentate coordination involves two donor atoms from the ligand binding to the metal, forming a chelate ring. libretexts.org The stability of the resulting complex is often enhanced by the chelate effect. libretexts.org

For diaminopyridines, coordination can occur through the pyridine (B92270) nitrogen and/or one or both of the amino nitrogens. Studies on 2,6-diaminopyridine (B39239) (a structural isomer of 2,5-dap) have shown it can behave as a bidentate ligand, coordinating through the pyridine nitrogen and one of the amino nitrogens. researchgate.netcyberleninka.ru This creates a stable five-membered chelate ring. In some instances, 2,6-diaminopyridine has been observed to act as a bridging ligand, connecting two metal centers. cyberleninka.ru While less common, monodentate coordination through the pyridine nitrogen is also possible, leaving the amino groups uncoordinated or involved in hydrogen bonding. researchgate.net The specific coordination mode adopted depends on factors such as the metal ion, the solvent system, and the presence of other ligands.

The electronic properties of pyridine-based ligands are significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov Electron-donating groups, such as amino groups, increase the electron density on the pyridine nitrogen, enhancing its ability to donate to a metal center. nih.govrsc.org This increased basicity can lead to stronger metal-ligand bonds. acs.org

Upon coordination to a metal, the electronic structure of the pyridine ligand is perturbed. This is often observed as shifts in the NMR spectra of the ligand protons. mdpi.com For instance, in diamagnetic complexes, the coordination of a pyridine ligand typically results in a downfield shift of the proton signals. nih.gov The magnitude of this shift can provide insights into the strength of the metal-ligand interaction. nih.gov Furthermore, the electronic transitions within the ligand and the metal-to-ligand charge transfer (MLCT) bands in the UV-Vis spectra of the complexes are also sensitive to the electronic properties of the pyridine ligand. rsc.org

Synthesis and Structural Characterization of 2,5-Diaminopyridine Metal Complexes

The synthesis of metal complexes with 2,5-diaminopyridine often involves the direct reaction of a metal salt with the ligand in a suitable solvent. journalononcology.org The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, and elemental analysis.

2,5-Diaminopyridine and its hydrochloride salt have been utilized in the synthesis of organic-inorganic hybrid compounds with transition metals like zinc and copper. sigmaaldrich.comdv-expert.org For example, the reaction of 2,5-diaminopyridine dihydrochloride (B599025) with zinc chloride yields the hybrid compound (C₅H₉N₃)ZnCl₄·H₂O. sigmaaldrich.comdv-expert.org Similarly, a compound with the formula (2-amino-5-ammoniopyridinium)[CuCl₄] has been synthesized. sigmaaldrich.comdv-expert.org In these structures, the organic component, derived from 2,5-diaminopyridine, acts as a counterion to the inorganic metal-halide anion. The crystal packing is often stabilized by extensive hydrogen bonding networks. Other research has explored the creation of polyoxometalate-supported transition metal complexes using diaminopyridine derivatives. acs.org

Studies on the coordination of diaminopyridines with palladium(II), rhodium(III), and mercury(II) have revealed a range of coordination behaviors. While much of the detailed research has focused on the 2,6-diaminopyridine isomer, the principles can be extended to 2,5-diaminopyridine.

Palladium(II): Palladium(II) complexes with diaminopyridines have been synthesized and characterized. researchgate.netyu.edu.jo For example, complexes with the general formula [PdCl₂(dap)]·H₂O have been reported, where 'dap' represents a diaminopyridine ligand. researchgate.net Spectroscopic studies, including ¹H and ¹³C NMR, suggest that the diaminopyridine ligand can bind to the palladium(II) center in an unsymmetrical manner. researchgate.net Palladium(II) complexes with substituted pyridines often exhibit a square planar geometry. nih.govrsc.org

Rhodium(III): Rhodium(III) forms complexes with diaminopyridines, such as RhCl₃(dap)₂H₂O. cyberleninka.ru In these octahedral complexes, the diaminopyridine ligand can act as a bidentate ligand. cyberleninka.ru The complexation of rhodium(III) with N^N^C-tridentate ligands derived from pyrimidine (B1678525) has also been investigated. rsc.org

Mercury(II): Mercury(II) is known to form coordination polymers with various ligands. researchgate.net Complexes of mercury(II) with diaminopyridines have been synthesized, and their structures can vary depending on the reaction conditions and the specific diaminopyridine isomer used. pharmahealthsciences.netresearchgate.net

Table 1: Examples of Diaminopyridine Metal Complexes

| Metal Ion | Ligand Isomer | Complex Formula | Reference |

| Palladium(II) | 2,6-diaminopyridine | [PdCl₂(dap)]·H₂O | researchgate.net |

| Rhodium(III) | 2,6-diaminopyridine | RhCl₃(dap)₂H₂O | cyberleninka.ru |

| Mercury(II) | 2,6-diaminopyridine | Hg(dap)Cl₂ | researchgate.net |

Note: 'dap' in this table refers to diaminopyridine.

Proton transfer complexes are formed through the transfer of a proton from a proton donor (acid) to a proton acceptor (base). mdpi.com Diaminopyridines, with their basic nitrogen atoms, are effective proton acceptors. The reaction of 2,6-diaminopyridine with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) results in a proton transfer salt. nih.govd-nb.info In this salt, the pyridine nitrogen of the 2,6-diaminopyridine is protonated, while the chelidamic acid is deprotonated. nih.govd-nb.info The resulting crystal structure is stabilized by strong N-H···O hydrogen bonds. nih.gov Similar proton transfer phenomena have been observed in complexes of 3,4-diaminopyridine (B372788) with 2,6-dichloro-4-nitrophenol. mdpi.com These studies highlight the role of proton transfer in the formation of novel supramolecular architectures involving diaminopyridines.

Spectroscopic and Analytical Studies of Coordination Compounds

The characterization of coordination compounds involving 2,5-diaminopyridine hydrochloride relies heavily on a suite of spectroscopic and analytical techniques. These methods provide critical insights into the formation of complexes, the nature of the ligand-metal bonding, and the resulting molecular geometries.

UV-Vis Spectrophotometry for Charge Transfer Complexes

UV-Visible spectrophotometry is a fundamental technique for investigating the formation and properties of charge transfer (CT) and proton transfer (PT) complexes in solution. When an electron donor, such as a diaminopyridine derivative, interacts with an electron acceptor, a new, distinct absorption band often appears in the visible region of the spectrum, which is absent in the spectra of the individual components. This new band is indicative of the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The stoichiometry of these complexes, typically found to be 1:1, can be determined using methods like Job's method of continuous variations and photometric titrations. researchgate.netnih.gov Once the stoichiometry is established, the Benesi-Hildebrand equation is frequently applied to the spectral data to calculate key thermodynamic parameters:

Formation Constant (KCT or Kf): This value quantifies the stability of the charge transfer complex. Higher Kf values indicate greater stability. Studies on related diaminopyridine complexes have shown that the stability is influenced by the polarity of the solvent, with higher formation constants often observed in more polar solvents. researchgate.netmdpi.com

Molar Extinction Coefficient (ε): This parameter is a measure of how strongly the complex absorbs light at a specific wavelength. researchgate.net

The formation of these complexes is often spontaneous, which can be confirmed by calculating the Gibbs free energy of formation (ΔG°). Negative values for ΔG° signify a spontaneous interaction process. bohrium.com Furthermore, UV-Vis spectral data can be used to determine the optical band gap (Eg) of the material by constructing a Tauc plot, which provides information about the semiconducting properties of the resulting complex. mdpi.com

Table 1: Spectroscopic Data for a Representative Diaminopyridine Proton Transfer Complex

| Parameter | Value | Reference |

|---|---|---|

| λmax (EtOH) | 406 nm | mdpi.com |

| Stoichiometry | 1:1 | mdpi.com |

| Formation Constant (Kf in EtOH) | 0.44 x 104 L mol-1 | mdpi.com |

| Optical Band Gap (Eg) | 2.60 eV | mdpi.com |

Data shown for a 3,4-Diaminopyridine complex as a representative example.

FTIR, ¹H NMR, and ¹³C NMR Investigations of Metal Complexes

Vibrational and nuclear magnetic resonance spectroscopies are indispensable for elucidating the binding modes of 2,5-diaminopyridine in its metal complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides direct evidence of coordination by tracking shifts in the vibrational frequencies of the ligand's functional groups upon complexation. Key observations include:

N-H Stretching: The frequencies of the amino group (-NH₂) vibrations are sensitive to their involvement in coordination or hydrogen bonding.

Pyridine Ring Vibrations: Shifts in the C=C and C=N stretching vibrations of the pyridine ring indicate the participation of the pyridine nitrogen in bonding with the metal ion. dergipark.org.tr

New Bands: The appearance of new, low-frequency bands is often attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of coordination. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies, typically performed on diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), reveal changes in the electronic environment of the ligand upon coordination.

¹H NMR: The chemical shifts of the protons on the pyridine ring and the amino groups are altered upon complexation. For Schiff base derivatives of diaminopyridines, a notable downfield shift (to a higher ppm value) of the azomethine (-CH=N-) proton signal is a clear indicator of the imine nitrogen's coordination to the metal center. arabjchem.org Aromatic proton signals also experience shifts, reflecting the change in electron density throughout the ring system. arabjchem.orgscirp.org

¹³C NMR: The carbon spectrum corroborates the findings from ¹H NMR. The carbon atoms adjacent to the coordinating nitrogen atoms experience the most significant changes in their chemical shifts. For instance, the resonance signals for carbons in the pyridine ring and those attached to the amino groups will shift upon the formation of a metal complex, confirming the ligand's binding. mdpi.com

Table 2: Representative NMR Chemical Shift Changes Upon Complexation of a Diaminopyridine Ligand

| Nucleus | Free Ligand (δ, ppm) | Zn(II) Complex (δ, ppm) | Observation | Reference |

|---|---|---|---|---|

| Imine ¹H | 8.2-8.3 | 8.72 | Downfield shift | arabjchem.org |

| Amide ¹H | - | 10.893 | Signal for coordinated group | |

| Pyridine Ring ¹³C | - | 144.9, 135.4, 107.4 | Shifted signals |

Data shown for related 2,6-diaminopyridine Schiff base and amide complexes as representative examples.

X-ray Diffraction Analysis of Coordination Geometries

XRD studies on metal complexes of diaminopyridine derivatives have revealed a variety of coordination geometries. For example, analysis of a Co(II) complex with 2,6-diaminopyridine showed a triclinic crystal system with a P-1 space group, where organic cations were situated between inorganic layers of [CoBr₄]²⁻ anions. researchgate.net Studies on copper(II) complexes have identified both mononuclear, distorted octahedral structures and dinuclear, paddle-wheel arrangements, depending on the other ligands present. srce.hr

Key structural details elucidated by XRD include:

Coordination Geometry: Precise identification of the arrangement of ligands around the metal ion (e.g., octahedral, square planar, tetrahedral). srce.hr

Bond Lengths and Angles: Accurate measurement of metal-ligand bond lengths (e.g., M-N, M-O) and the angles between them, confirming the coordination sites. srce.hrnih.gov

Intermolecular Interactions: Detailed information about non-covalent interactions, such as hydrogen bonding between the amino groups and counter-ions or solvent molecules, and π-π stacking interactions between pyridine rings, which stabilize the crystal lattice. researchgate.netnih.gov

Table 3: Crystallographic Data for 2,5-Diaminopyridine

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₅H₇N₃ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| V (ų) | 1046.89 | nih.gov |

| Z | 8 | nih.gov |

Theoretical and Computational Studies on Coordination of 2,5-Diaminopyridine

Theoretical and computational methods, particularly those based on quantum mechanics, provide deep insights into the electronic structure and reactivity of 2,5-diaminopyridine and its coordination compounds, complementing experimental findings.

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) has become a powerful tool for modeling the properties of coordination complexes. By optimizing the molecular geometry of the ligand and its complexes, DFT calculations can predict various electronic properties. Common functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or LANL2DZ are frequently employed for these studies. researchgate.nettandfonline.comchemmethod.com

Key electronic properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a significant parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. tandfonline.com

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecules. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the ligand, or charge transfer transitions between the ligand and the metal. mdpi.com

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various reactivity indices like electronegativity, chemical hardness, and softness can be calculated to further describe the molecule's reactive nature.

Table 4: Calculated FMO Properties for 2,6-Diaminopyridine (as a representative example)

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| EHOMO | -5.92 eV | B3LYP/6-311++G(d,p) | tandfonline.com |

| ELUMO | -0.77 eV | B3LYP/6-311++G(d,p) | tandfonline.com |

Molecular Electrostatic Potential (MEP) Analysis of Binding Sites

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution on a molecule's surface. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. chemrxiv.org

The MEP map is invaluable for understanding and predicting the coordination behavior of 2,5-diaminopyridine:

Electron-Rich Regions (Nucleophilic): These areas, shown in shades of red, have a negative electrostatic potential and are susceptible to electrophilic attack. In diaminopyridines, the regions around the nitrogen atoms (both in the ring and the amino groups) are typically the most electron-rich sites, making them the primary candidates for coordinating to a positively charged metal ion. mdpi.comtandfonline.com

Electron-Poor Regions (Electrophilic): These areas, depicted in shades of blue, have a positive electrostatic potential and are prone to nucleophilic attack. In diaminopyridines, the hydrogen atoms of the amino groups are typically the most positive sites, making them ideal donors for hydrogen bonding. tandfonline.comchemrxiv.org

By identifying the most electron-rich (nucleophilic) centers, MEP analysis effectively predicts the preferred binding sites for metal coordination, corroborating experimental evidence from spectroscopic and X-ray diffraction studies. researchgate.netresearchgate.net

Charge Transfer Interactions in Diaminopyridine Complexes

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor, resulting in the formation of a new absorption band in the electronic spectrum, which is not present in the individual components. Diaminopyridines, with their electron-rich amino groups and pyridine ring, are effective electron donors in the formation of CT complexes with various electron acceptors.

The formation and properties of these complexes are typically studied using spectrophotometric methods. The interaction between the diaminopyridine donor (D) and the acceptor (A) can be represented by the following equilibrium:

D + A ⇌ [D-A]

The stability of the resulting charge transfer complex in solution is quantified by the formation constant (KCT), and the intensity of the charge transfer band is given by the molar extinction coefficient (εCT). These parameters are often determined using the Benesi-Hildebrand equation or its modifications.

Detailed Research Findings on Diaminopyridine Isomer Complexes

Studies on various diaminopyridine isomers reveal key insights into their charge transfer phenomena. For instance, the interaction of 2,6-diaminopyridine (2,6-DAP) with π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), tetracyanoethylene (B109619) (TCNE), and chloranil (B122849) has been investigated. Current time information in Bangalore, IN. These studies show the formation of stable CT complexes with well-resolved charge-transfer bands. Current time information in Bangalore, IN.

Similarly, research on 2,3-diaminopyridine (B105623) (2,3-DAP) with acceptors such as chloranil and TCNE has demonstrated the formation of 1:1 and 1:3 (D:A) complexes, respectively, in chloroform. Current time information in Bangalore, IN. The stoichiometry and stability of these complexes are influenced by the nature of the donor, acceptor, and the solvent used.

In the case of metal complexes, diaminopyridines can also participate in metal-to-ligand charge transfer (MLCT) transitions. For example, in cyclometalated Pt(II) complexes containing a 2,6-diaminopyridine ligand, a low-energy MLCT transition was observed, indicating significant electronic interaction between the metal center and the diaminopyridine ligand. researchgate.net

The solvent polarity also plays a crucial role in the stability and spectroscopic properties of these charge transfer complexes. Generally, more polar solvents can lead to higher formation constants.

The following tables summarize key spectroscopic and thermodynamic data from studies on charge transfer complexes of diaminopyridine isomers with various acceptors.

Table 1: Spectroscopic Data for Charge Transfer Complexes of Diaminopyridine Isomers

| Donor | Acceptor | Solvent | λmax (nm) | Reference |

| 2,6-Diaminopyridine | 2,5-Dihydroxy-p-benzoquinone | Methanol (B129727) | ~490 | researchgate.net |

| 2,3-Diaminopyridine | Chloranil | Chloroform | - | Current time information in Bangalore, IN. |

| 2,3-Diaminopyridine | Tetracyanoethylene | Chloroform | - | Current time information in Bangalore, IN. |

| 2-Aminopyridine (B139424) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | Chloroform | - | tandfonline.com |

| 3-Aminopyridine | 2,3-Dichloro-5,6-dicyano-p-benzoquinone | Chloroform | - | tandfonline.com |

| 4-Aminopyridine (B3432731) | 2,5-Dihydroxy-p-benzoquinone | Methanol | - | nih.gov |

Note: Specific λmax values are not always reported in the abstracts available.

Table 2: Thermodynamic and Spectroscopic Parameters for Diaminopyridine CT Complexes

| Donor | Acceptor | Parameter | Value | Reference |

| 2,6-Diaminopyridine | 2,5-Dihydroxy-p-benzoquinone | Stoichiometry | 1:1 | researchgate.net |

| 2,3-Diaminopyridine | Chloranil | Stoichiometry | 1:1 | Current time information in Bangalore, IN. |

| 2,3-Diaminopyridine | Tetracyanoethylene | Stoichiometry | 1:3 | Current time information in Bangalore, IN. |

| 2-Aminopyridine | Tetracyanoethylene | Formation Constant (KCT) | Varies with acceptor | tandfonline.com |

| 3-Aminopyridine | Tetracyanoethylene | Formation Constant (KCT) | Varies with acceptor | tandfonline.com |

These findings collectively illustrate the capacity of diaminopyridines to form stable charge transfer complexes, a property that is fundamental to their coordination chemistry. The electronic and steric effects of the amino group positions on the pyridine ring, as well as the nature of the acceptor and the surrounding medium, all contribute to the characteristics of the resulting complexes. Further research specifically focused on 2,5-diaminopyridine and its hydrochloride salt is necessary to elucidate its specific charge transfer interaction capabilities.

Biological and Medicinal Chemistry Research on 2,5 Diaminopyridine Derivatives

Pharmacological Relevance of Pyridine (B92270) Derivatives

Pyridine and its derivatives represent a class of fundamental heterocyclic compounds that are of significant interest in medicinal chemistry. researchgate.netsciencepublishinggroup.com The pyridine ring, a six-membered heteroaromatic structure containing one nitrogen atom, is a core motif found in numerous natural products, such as vitamins and alkaloids, as well as in a vast array of synthetic pharmaceutical agents. researchgate.netwisdomlib.org The versatility of the pyridine nucleus allows for substitutions that can target a wide spectrum of biological concerns, including microbial infections, cancer, and viral diseases. researchgate.net

The pharmacological importance of pyridine derivatives stems from their ability to interact with various biological targets like enzymes, proteins, and DNA. researchgate.net These interactions lead to a broad range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, anticonvulsant, and analgesic properties. wisdomlib.orgnih.gov The presence of the nitrogen atom in the pyridine ring is crucial, as its lone pair of electrons can participate in hydrogen bonding and coordination with metal ions, which is often essential for biological activity. tandfonline.com The high therapeutic potential of pyridine-related drugs has spurred continuous research and development of new chemotherapeutic agents based on this scaffold. tandfonline.com

Antimicrobial Activities of 2,5-Diaminopyridine (B189467) Analogues

Derivatives of diaminopyridine have been a subject of significant research for their potential as antimicrobial agents, demonstrating effectiveness against a range of pathogenic bacteria and fungi.

Various studies have highlighted the antibacterial potential of diaminopyridine derivatives, including analogues of 2,5-diaminopyridine. For instance, Schiff base derivatives of 2,6-diaminopyridine (B39239) have shown notable antibacterial activity. researchgate.netinnovareacademics.in In one study, newly synthesized Schiff bases of isatin (B1672199) and N²-Benzylidenepyridine-2,6-Diamine were tested against several bacterial strains. innovareacademics.in The results indicated that these compounds exhibited significant antibacterial effects, in some cases superior to the standard drug ciprofloxacin. researchgate.netinnovareacademics.in

Metal complexes of 2,6-diaminopyridine have also demonstrated potent antibacterial properties. A study involving copper (II) and iron (II) complexes of 2,6-diaminopyridine revealed good inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. auctoresonline.orgauctoresonline.org The copper complex, in particular, showed the highest activity against E. coli. auctoresonline.org Another study found that a zinc (II) complex of a Schiff base derived from 2,6-diaminopyridine was highly effective against Staphylococcus aureus. wisdomlib.org It has been suggested that the enhanced antibacterial action of metal complexes is due to increased lipophilicity, which aids in penetrating the bacterial cell membrane. wisdomlib.org

Research on other aminopyridine derivatives further supports their antibacterial potential. A series of 2-amino-3-cyanopyridine (B104079) derivatives showed promising activity, which was attributed to the combined presence of bromine atoms and nitro and amino groups in the molecules. unpatti.ac.id

Table 1: Antibacterial Activity of 2,6-Diaminopyridine Derivatives

| Compound/Complex | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| MS2 (a Schiff base derivative) | Klebsiella pneumoniae | 6.2 | innovareacademics.in |

| MS3 (a Schiff base derivative) | Klebsiella pneumoniae | 6.2 | innovareacademics.in |

| MS4 (a Schiff base derivative) | Staphylococcus aureus | 12.5 | researchgate.net |

| MS4 (a Schiff base derivative) | Bacillus subtilis | 12.5 | researchgate.net |

| Cu(II) complex of 2,6-Diaminopyridine | Escherichia coli | 13 mm inhibition zone | auctoresonline.org |

| Fe(II) complex of 2,6-Diaminopyridine | Pseudomonas aeruginosa | 12 mm inhibition zone | auctoresonline.org |

Note: MIC stands for Minimum Inhibitory Concentration. A lower MIC value indicates greater potency. Inhibition zone data is also used to measure antibacterial effectiveness.

In addition to their antibacterial effects, diaminopyridine derivatives have been investigated for their antifungal properties. Schiff bases derived from 2,6-diaminopyridine and isatin were screened for their efficacy against fungal pathogens. researchgate.netinnovareacademics.in While the antibacterial activity was generally more pronounced, some compounds showed notable antifungal effects. Specifically, compounds designated as MS3 and MS5 were active against Aspergillus niger, and all tested Schiff bases showed activity against Candida albicans. researchgate.netinnovareacademics.in

Metal complexes of Schiff bases derived from 2,6-diaminopyridine have also been evaluated for their antifungal potential against various phytopathogenic fungi, such as Puccinia triticinia and Bipolaris sorokiniana. researchgate.net A copper (II) complex in this study was found to be particularly potent. researchgate.net Furthermore, in a study of 2-amino-5-chloropyridine (B124133) derivatives, several compounds, including the salt and its metal complexes, demonstrated activity against Candida albicans that was comparable or superior to the standard antifungal drugs Ketoconazole and Fluconazole. dergipark.org.tr

The antimicrobial efficacy of diaminopyridine derivatives is closely linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and structural modifications influence biological activity.

For Schiff base derivatives of 2,6-diaminopyridine, the nature of the substituent on the isatin ring plays a critical role. For example, the presence of a fluorine atom (in compound MS2) or a nitro group (in compound MS4) was found to enhance antibacterial activity significantly. researchgate.netinnovareacademics.in This suggests that electron-withdrawing groups can positively modulate the antimicrobial profile. researchgate.net

The chelation of metal ions is another key factor. The formation of metal complexes with diaminopyridine ligands often leads to a significant enhancement of antibacterial activity compared to the free ligand. auctoresonline.orgwisdomlib.org This is often explained by Overton's concept and Chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates the complex's diffusion across the lipid membrane of microorganisms. wisdomlib.org

In the broader class of 2-aminopyridine (B139424) derivatives, the position and type of substituents are crucial. For instance, in a series of 3,5-diaryl-2-aminopyridines studied for antimalarial activity, modifications to the pyridine core or the 2-amino group often led to a loss of activity, highlighting the specific structural requirements for interaction with the biological target. researchgate.net Similarly, for 2-amino-3-cyanopyridine derivatives, the simultaneous presence of bromo, nitro, and amino groups was correlated with high biological activity. unpatti.ac.id

Anticancer and Cytotoxic Investigations

The pyridine scaffold is a common feature in many anticancer drugs, and derivatives of diaminopyridine are being actively investigated for their potential as cytotoxic agents against various cancer cell lines.

Derivatives of 2,6-diaminopyridine have been synthesized and evaluated for their anticancer properties against liver cancer cell lines (HepG2). researchgate.net Several of the synthesized compounds, including aza pyridine, imidazopyridine, and benzodiazepine (B76468) derivatives, demonstrated high activity, in some cases comparable to the standard chemotherapy drugs 5-fluorouracil (B62378) (5-FU) and doxorubicin. researchgate.net

In another study, aminopyridine derivatives were synthesized and tested for their cytotoxic effects on human leukemia (HL-60) and breast cancer (MCF-7) cell lines. echemcom.comsemanticscholar.org The compounds induced a dose-dependent decrease in cell viability. echemcom.com For example, compound (b5), a 3-secondary amine derivative with a fused imidazopyridine ring, exhibited an IC50 value of 104.3 µg/mL on HL-60 cells. echemcom.com Similarly, pyrazole (B372694) derivatives containing an imidazo[1,2-a]pyridine (B132010) moiety were tested against the MCF-7 breast cancer cell line, with some compounds showing significant cytotoxic effects. semanticscholar.org

Further research on N-protected and deprotected amino acid derivatives of 2-aminopyridine demonstrated potent anti-tumor activities against colorectal cancer cell lines HCT 116 and HT29. nih.gov The IC50 values were in the low micromolar range (3.27-8.1 μM), indicating significant potential for these compounds as anticancer agents. nih.gov The mechanism of action for some of these compounds was linked to the inhibition of beta-catenin, a key protein in cancer development. nih.gov

Table 2: Cytotoxic Activity of Aminopyridine Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µg/mL) | Reference |

| Compound (a5) | Leukemia (HL-60) | 112.9 | echemcom.com |

| Compound (b5) | Leukemia (HL-60) | 104.3 | echemcom.com |

| Compound D4 | Breast (MCF-7) | 100.2 | semanticscholar.org |

| Derivative 4a | Colorectal (HCT 116) | 3.7 µM | nih.gov |

| Derivative 4b | Colorectal (HCT 116) | 8.1 µM | nih.gov |

| Derivative 4c | Colorectal (HT29) | 3.27 µM | nih.gov |

Note: IC50 is the half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater cytotoxicity.

Targeting Focal Adhesion Kinase (FAK) with Diaminopyrimidine Derivatives

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a crucial mediator in cellular processes like adhesion, proliferation, survival, and migration, which are often dysregulated in cancer. researchgate.net FAK's overexpression in numerous cancer cell lines makes it a promising target for anticancer therapies. mdpi.com The FAK protein consists of an N-terminal FERM domain, a central kinase domain, and a C-terminal domain. researchgate.netmdpi.com A primary strategy for FAK inhibition involves targeting the ATP-binding pocket within the kinase domain with small molecules. mdpi.com

A series of 2,4-diaminopyrimidine (B92962) derivatives have been designed and synthesized as potent FAK inhibitors. mdpi.combohrium.com These compounds have shown significant antitumor effects in both in vitro and in vivo models. mdpi.com For instance, in a study exploring novel FAK inhibitors, compound 8a emerged as a lead compound, displaying potent anti-FAK activity and selective antiproliferative effects against H1975 and A431 cancer cell lines. mdpi.com This compound also induced apoptosis and inhibited cell migration more effectively than the reference FAK inhibitor, TAE226 . mdpi.com

Further research into nitric oxide-releasing derivatives of 2,4-diaminopyrimidine for treating metastatic triple-negative breast cancer identified compound 8f as highly active. bohrium.com Compound 8f not only inhibited FAK kinase activity significantly but also showed potent inhibitory effects on the proliferation, invasion, and migration of MDA-MB-231 cells, outperforming TAE226 . bohrium.com The activity of 8f is attributed to its ability to release nitric oxide, which contributes to blocking FAK-mediated signaling pathways. bohrium.com

In another study, a series of 2,4-diaminopyrimidine derivatives were evaluated as potential tumor radiotracers for positron emission tomography (PET). nih.gov These compounds inhibited FAK activity across a wide range of concentrations, with compound Q6 showing a notable IC₅₀ value. nih.gov

Table 1: FAK Inhibitory Activity of Selected Diaminopyrimidine Derivatives

| Compound | FAK IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 8a | 47 | mdpi.com |

| Compound 8f | 27.44 | bohrium.com |

| Compound 18 | 86.7 | mdpi.com |

| Q6 | 3.2 | nih.gov |

| TAE226 (Reference) | 5.5 | mdpi.com |

CXCR4 Antagonism by 2,5-Diamino and 2,5-Dianilinomethyl Pyridine Analogues

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are implicated in numerous pathological pathways, including cancer metastasis, inflammation, and HIV-1 proliferation. nih.govresearchgate.net Consequently, the development of small molecule CXCR4 inhibitors is a significant therapeutic strategy. nih.govnih.gov Researchers have designed and synthesized series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives as potential CXCR4 antagonists. nih.govmedscape.com

In one study, several pyridine-based compounds were modeled after known small-molecule CXCR4 antagonists, AMD3100 and WZ811 . nih.gov This work led to the identification of nine hit compounds with lower binding concentrations than AMD3100 . nih.gov Six of these compounds had an effective concentration (EC₅₀) equal to or less than that of WZ811 (10 nM). nih.gov Two compounds, 2g and 2w , inhibited the invasion of metastatic cells at a higher rate than AMD3100 (62%). nih.govresearchgate.net

Further investigations into a series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives yielded thirteen compounds with an effective concentration for binding affinity of 100 nM or less. nih.gov Nine of these demonstrated at least 75% inhibition of invasion in a Matrigel binding assay. nih.gov These findings underscore the potential of this class of pyridine derivatives as effective CXCR4 antagonists for mitigating diseases related to the CXCR4-CXCL12 pathway. nih.gov The design strategy often focuses on creating asymmetrical analogues with the hypothesis that this will improve the fit into the receptor's active site and increase activity. gsu.edu

Table 2: Activity of Selected Pyridine-Based CXCR4 Inhibitors

| Compound | Key Finding | Reference |

|---|---|---|

| Compound 2g | Inhibited metastatic cell invasion at a higher rate than AMD3100. Inhibited inflammation by ~40%. | nih.govresearchgate.net |

| Compound 2w | Inhibited metastatic cell invasion at a higher rate than AMD3100. Inhibited inflammation by ~40%. | nih.govresearchgate.net |

| Compound 3l | EC for binding affinity ≤ 100 nM. Minimal reduction in inflammation. | nih.gov |

| Compound 7f | EC for binding affinity ≤ 100 nM. Minimal reduction in inflammation. | nih.gov |

| Compound 7j | EC for binding affinity ≤ 100 nM. Minimal reduction in inflammation. | nih.gov |

| Compound 7p | EC for binding affinity ≤ 100 nM. Minimal reduction in inflammation. | nih.gov |

Other Biological Activities of 2,5-Diaminopyridine and its Derivatives

Anti-inflammatory and Analgesic Properties

Derivatives of pyridine are recognized for a wide spectrum of biological activities, including anti-inflammatory and analgesic effects. imist.madergipark.org.trnih.gov The development of compounds targeting the CXCR4 receptor has also revealed anti-inflammatory potential. nih.gov For instance, several 2,5-diamino and 2,5-dianilinomethyl pyridine analogues, designed as CXCR4 antagonists, were tested for their anti-inflammatory effects. nih.govresearchgate.net In a carrageenan-induced paw edema test in mice, compounds 2g and 2w demonstrated a 40% reduction in inflammation, which was comparable to the known CXCR4 inhibitor WZ811 . nih.govresearchgate.net However, another set of potent CXCR4 antagonists, including compounds 3l , 7f , 7j , and 7p , showed only a minimal reduction in inflammation in the same assay. nih.gov

Anti-HIV and Antiviral Potential

The pyridine nucleus is a key structural unit in many compounds with therapeutic properties, including antiviral and anti-HIV activity. imist.manih.gov The CXCR4 receptor, a target for 2,5-diaminopyridine derivatives, also functions as an essential co-receptor for HIV entry into host cells. nih.govresearchgate.net Therefore, antagonists of the CXCR4-CXCL12 pathway are being explored as potential anti-HIV agents. nih.govgsu.edu

Research on various pyridine-containing heterocycles has demonstrated their potential against a range of viruses. researchgate.net Imidazo[1,2-a]pyridine-Schiff base derivatives have been synthesized and evaluated for their anti-HIV potential, with some compounds showing activity against both HIV-1 and HIV-2 strains. nih.gov Similarly, imidazo[4,5-b]pyridine derivatives, which can be synthesized from 2,3-diaminopyridine (B105623), have shown moderate to good anti-HIV activity in cell cultures. mdpi.com Some of these derivatives were found to be more potent than the reference drugs nevirapine (B1678648) and delaviridine. mdpi.com The antiviral mechanism of pyridine derivatives can vary, including the inhibition of key viral enzymes like reverse transcriptase and protease. researchgate.netnih.gov This broad antiviral potential makes pyridine derivatives, including those related to 2,5-diaminopyridine, a continuing subject of interest in medicinal chemistry. nih.gov

DNA Binding Analysis of Pyridine Complexes

The interaction of small molecules with DNA is a fundamental aspect of developing new therapeutic agents. Studies on proton transfer (PT) complexes involving diaminopyridines have provided insights into their DNA binding capabilities. A PT complex formed between the drug 3,4-diaminopyridine (B372788) (3,4-DAP) and 2,6-dichloro-4-nitrophenol (DCNP) was investigated for its interaction with calf thymus DNA (CT-DNA). nih.govbohrium.com

The study revealed an intercalative binding mechanism, where the complex inserts itself between the base pairs of the DNA double helix. nih.gov The binding constant (K_b), a measure of the affinity between the small molecule and DNA, was determined to be 4.6 × 10⁴ M⁻¹. nih.gov Molecular docking studies supported these findings, calculating a binding free energy of -7.2 kcal/mol for the interaction with a human DNA receptor. nih.gov

In another study, new water-soluble nano-complexes of zinc(II) and nickel(II) with Schiff base ligands derived from 3,4-diaminopyridine and 2,3-diaminopyridine were synthesized. rsc.org Their DNA binding properties were extensively studied using various spectroscopic and electrochemical methods. The results indicated that all the metal complexes were efficient DNA binders, with the binding affinity being stronger for the metal complexes than for the free ligand. rsc.org The nano-sized nickel(II) complex derived from 3,4-diaminopyridine, nano-Ni(5-CH₂PPh₃-3,4-salpyr)₂ , showed the highest DNA binding affinity among the tested compounds. rsc.org

Table 3: DNA Binding Constants of Diaminopyridine Complexes

| Compound | Diaminopyridine Isomer | Binding Constant (K_b) (M⁻¹) | Binding Mode | Reference |

|---|---|---|---|---|

| 3,4-DAP-DCNP PT Complex | 3,4-Diaminopyridine | 4.6 x 10⁴ | Intercalation | nih.gov |

| [4-DMAP]-DDQ CT Complex (for comparison) | N/A (4-Dimethylaminopyridine) | 1.8 x 10⁶ | Intercalation | acs.org |

| Nano-Ni(II) Complex (Compound 3) | 3,4-Diaminopyridine | Highest affinity in its series | Intercalation | rsc.org |

Applications as Aminoglycoside Mimetics

Aminoglycosides are a class of antibiotics that function by binding to the bacterial ribosomal decoding site (A-site) RNA, leading to errors in protein synthesis and ultimately bacterial cell death. nih.govucsd.edu A conserved core scaffold in many aminoglycosides is 2-deoxystreptamine (B1221613) (2-DOS) , which plays a key role in RNA recognition. nih.govnih.gov However, the rise of bacterial resistance has spurred the development of synthetic mimetics of 2-DOS to create novel antibacterial agents. nih.gov

One promising strategy involves using cis-3,5-diamino-piperidine (DAP) as a structural mimic of 2-DOS. nih.govucsd.edu The DAP ring effectively reproduces the characteristic cis-1,3-diamine configuration of 2-DOS, which is crucial for binding to the target RNA. nih.govucsd.edu A synthetic route to the protected DAP scaffold starts from 2-chloro-3,5-dinitropyridine (B146277) . ucsd.edu Hydrogenation of this starting material yields 3,5-diaminopyridine . nih.govucsd.edu The amino groups are then protected, and the pyridine ring is subsequently hydrogenated to produce the desired piperidine (B6355638) derivative. ucsd.edu

This DAP scaffold, derived from a diaminopyridine precursor, can then be elaborated through parallel synthesis to create a library of novel compounds. nih.govucsd.edu By attaching various "headpiece" structures to the DAP core, researchers have created potent inhibitors of bacterial translation, supporting the hypothesis that DAP can effectively substitute for the natural 2-DOS pharmacophore. ucsd.edu This approach simplifies the complex synthesis associated with natural aminoglycosides and allows for the rational design of new RNA-binding molecules. nih.govchim.it

Computational Approaches in Drug Design and Discovery

In the realm of modern drug discovery, computational methods have become indispensable tools for accelerating the identification and optimization of novel therapeutic agents. These in silico techniques allow for the rational design of molecules with desired pharmacological profiles, saving significant time and resources compared to traditional trial-and-error approaches. For derivatives of 2,5-diaminopyridine, computational studies play a crucial role in elucidating their structure-activity relationships (SAR), predicting their pharmacokinetic properties, and guiding the synthesis of more potent and selective drug candidates.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mx This method is widely used to understand the interaction between a ligand, such as a 2,5-diaminopyridine derivative, and its biological target, typically a protein or enzyme. By simulating the binding process, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand's affinity and specificity for the target.

For instance, molecular docking studies have been employed to investigate the binding affinity of 2,6-diaminopyridine (a related isomer) towards human carbonic anhydrase II (HCA II), a metalloenzyme implicated in various physiological and pathological processes. tandfonline.com These studies, often complemented by molecular dynamics (MD) simulations, help to delineate the binding mode and estimate the binding free energy, providing a theoretical basis for the observed biological activity. tandfonline.com The insights gained from such studies are invaluable for designing novel inhibitors with enhanced potency and selectivity.

The following table summarizes representative molecular docking studies involving diaminopyridine derivatives with various biological targets.

| Derivative | Target Protein | Key Findings |

| 2,6-Diaminopyridine | Human Carbonic Anhydrase II (HCA II) | Delineated binding affinity and interactions within the active site. tandfonline.com |

| Imidazo[4,5-b]pyridine derivatives | Prostate Cancer Receptor (PDB code: 2q7k) | Predicted the binding efficiency of the synthesized compounds. researchgate.net |

| Schiff base of 2,3-diaminopyridine | Various bacterial and fungal proteins | Screened for potential antimicrobial activity. researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

Prediction of Molecular Properties for Pharmaceutical Development

Beyond target binding, the success of a drug candidate is contingent upon its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models are extensively used to predict these properties early in the drug discovery pipeline, allowing for the early deselection of compounds with unfavorable profiles.

For pyridine derivatives, including those related to 2,5-diaminopyridine, various in silico tools are utilized to predict their drug-likeness and ADMET properties. semanticscholar.org Lipinski's rule of five, for example, is a widely used guideline to assess the oral bioavailability of a compound based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. simulations-plus.com

Furthermore, more sophisticated models can predict a wide array of ADMET parameters, including aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for toxicity. nih.govmdpi.com For example, in silico ADMET prediction analyses have been conducted on sulfonamide derivatives tethered with pyridine to evaluate their potential as anti-diabetic and anti-Alzheimer's agents. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing and optimizing their pharmaceutical properties. semanticscholar.org

The table below provides an overview of the types of molecular properties predicted for diaminopyridine derivatives and their relevance in pharmaceutical development.

| Predicted Property | Computational Method/Tool | Relevance in Drug Development |

| Drug-likeness (Lipinski's Rule of Five) | SwissADME, pkCSM | Assesses the potential for oral bioavailability. semanticscholar.orgsimulations-plus.com |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) | ADMET Predictor®, ChemMORT | Predicts the pharmacokinetic and safety profile of a compound. simulations-plus.comnih.gov |

| Physicochemical Properties (e.g., logP, TPSA) | Various QSAR models | Guides the optimization of solubility, permeability, and other key properties. nih.gov |

| Biological Activity Spectrum | PASS (Prediction of Activity Spectra for Substances) | Suggests potential therapeutic applications for a compound. researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

Materials Science Applications and Research Involving 2,5 Diaminopyridine Hydrochloride

Integration of 2,5-Diaminopyridine (B189467) in Advanced Materials

2,5-Diaminopyridine hydrochloride serves as a precursor in the synthesis of innovative materials with tailored properties. It is explored for its potential in creating conductive polymers, which are essential for developing electronic devices and sensors chemimpex.com. The dual amino groups on the pyridine (B92270) ring provide reactive sites for polymerization and functionalization, making it a valuable component in designing complex macromolecules.

One notable application is in the preparation of organo-soluble polyimides. By reacting 2,5-Diaminopyridine with various dianhydride monomers, researchers can synthesize polyimides that are precursors for novel polyimide-silica composites sigmaaldrich.com. These hybrid materials combine the thermal stability and mechanical strength of polyimides with the properties of silica. Furthermore, the hydrochloride salt of 2,5-Diaminopyridine has been used to create organic-inorganic hybrid compounds, such as (C₅H₉N₃)ZnCl₄·H₂O sigmaaldrich.com. The presence of multiple nitrogen atoms and other substituents in diaminopyridine derivatives facilitates the formation of coordination complexes with metal centers, leading to materials with unique optical, electronic, and magnetic characteristics .

Corrosion Inhibition Studies

The ability of pyridine derivatives to protect metals from corrosion is a significant area of research. The nitrogen atom in the pyridine ring, along with the amino substituents, can effectively adsorb onto a metal surface, forming a protective layer that inhibits the corrosion process.

A novel approach to corrosion inhibition involves the use of functionalized graphene oxide (GO). Researchers have synthesized diamino pyridine functionalized graphene oxide (DAMP-GO) and evaluated its performance as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) solution rsc.orgresearchgate.net. In this synthesis, 2,5-Diaminopyridine is added to a solution of graphene oxide, which is then mixed and heated to produce the DAMP-GO composite rsc.org. The resulting material combines the high surface area and barrier properties of graphene with the active inhibitory effects of the diaminopyridine molecules rsc.org.

Experimental results show that the inhibition efficiency of DAMP-GO increases with its concentration, reaching a maximum of 95.08% at a concentration of just 25 mg/L rsc.orgresearchgate.netrsc.org. This high efficiency is attributed to the formation of a protective film on the mild steel surface, which was confirmed by various surface analysis techniques rsc.org.

Electrochemical techniques are crucial for understanding how inhibitors like DAMP-GO function. Studies employing electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization have provided detailed insights into the inhibitory mechanism.